4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine
Description
4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted at the 4-position with a chlorine atom and at the 6-position with a 3,6-dihydro-2H-pyran-4-yl group. The chlorine atom at position 4 serves as a reactive site for further functionalization, while the dihydropyran group may enhance solubility and modulate target binding .
Properties
Molecular Formula |
C11H9ClN2OS |
|---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
4-chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H9ClN2OS/c12-11-10-8(13-6-14-11)5-9(16-10)7-1-3-15-4-2-7/h1,5-6H,2-4H2 |
InChI Key |
LIKFHZUOVMONQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1C2=CC3=C(S2)C(=NC=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the thienopyrimidine core, which can be synthesized through cyclization reactions involving thiophene and pyrimidine precursors. The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The dihydropyran moiety is then attached through a nucleophilic substitution reaction, often using a dihydropyran derivative as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3,6-dihydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloro group and dihydropyran moiety can participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The thieno[3,2-d]pyrimidine core is highly versatile, with modifications at positions 4 and 6 significantly influencing biological activity and physicochemical properties. Key analogues include:
4-Chloro-6-arylthieno[3,2-d]pyrimidines
- 4-Chloro-6-(3/4-methoxyphenyl)thieno[3,2-d]pyrimidine: These derivatives are synthesized via nucleophilic substitution using sodium methanolate or sodium methoxyphenolate in DMF.
- 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine: The fluorine atom, an electron-withdrawing group, may increase binding affinity to targets like EGFR by stabilizing charge interactions. Its structure has been confirmed via ¹H NMR and computational studies .
4-Chloro-6-heterocyclicthieno[3,2-d]pyrimidines
- 4-Chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine: The difluoromethyl group improves metabolic stability and lipophilicity, critical for oral bioavailability. This compound is synthesized with high purity (≥95%) and has applications in kinase inhibitor development .
- 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine: The tributylstannyl group enables cross-coupling reactions (e.g., Stille coupling), facilitating the creation of diverse compound libraries .
Ring Fusion Variants
Physicochemical and Pharmacokinetic Properties
| Compound | logP⁽ᵃ⁾ | Solubility (mg/mL) | Metabolic Stability⁽ᵇ⁾ |
|---|---|---|---|
| 4-Chloro-6-(difluoromethyl)-thieno[3,2-d]pyrimidine | 2.8 | 0.12 | High |
| 4-Chloro-6-(4-fluorophenyl)-thieno[3,2-d]pyrimidine | 3.1 | 0.08 | Moderate |
| 4-Chloro-6-(3-methoxyphenyl)-thieno[3,2-d]pyrimidine | 2.5 | 0.15 | Low |
⁽ᵃ⁾ Predicted using Molinspiration; ⁽ᵇ⁾ Assessed via microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
